An In-depth Technical Guide to Ethyl Methylthiophene-3-Carboxylic Acid and Its Isomers
An In-depth Technical Guide to Ethyl Methylthiophene-3-Carboxylic Acid and Its Isomers
Foreword: The Thiophene Scaffold in Modern Research
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have cemented its role in the design of novel therapeutics and functional organic materials.[1] The sulfur atom's capacity for hydrogen bonding can significantly enhance drug-receptor interactions, making thiophene derivatives a fertile ground for discovery.[1] This guide focuses on a specific and important class of these derivatives: the ethyl methylthiophene-3-carboxylates and their corresponding carboxylic acids. We will delve into the synthesis, chemical properties, and potential applications of the 2-methyl, 4-methyl, and 5-methyl isomers, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Chemical Structure and Physicochemical Properties
The isomeric forms of ethyl methylthiophene-3-carboxylate are distinguished by the position of the methyl group on the thiophene ring. The location of this substituent significantly influences the molecule's electronic properties, reactivity, and ultimately its biological activity.
The core structures are as follows:
-
Ethyl 2-methylthiophene-3-carboxylate
-
Ethyl 4-methylthiophene-3-carboxylate
-
Ethyl 5-methylthiophene-3-carboxylate
A summary of the key physicochemical properties for these esters and their corresponding carboxylic acids is presented in the table below. It is important to note that while data for the 2-methyl and 4-methyl derivatives are available, comprehensive experimental data for the 5-methyl isomer is less prevalent in the literature.
| Property | Ethyl 2-methylthiophene-3-carboxylate | 2-Methylthiophene-3-carboxylic acid | Ethyl 4-methylthiophene-3-carboxylate | 4-Methylthiophene-3-carboxylic acid | Ethyl 5-methylthiophene-3-carboxylate | 5-Methylthiophene-3-carboxylic acid |
| Molecular Formula | C₈H₁₀O₂S | C₆H₆O₂S | C₈H₁₀O₂S | C₆H₆O₂S | C₈H₁₀O₂S | C₆H₆O₂S |
| Molecular Weight | 170.23 g/mol | 142.18 g/mol [2] | 170.23 g/mol | 142.18 g/mol [3] | 170.23 g/mol | 142.18 g/mol [4] |
| CAS Number | 19432-66-7[5] | 1918-78-1[2][6] | 177032-11-0 | 78071-30-4[3] | 19163-50-9 | 19156-50-4[4] |
| Physical Form | Liquid | Solid[6] | Liquid | Solid | Not specified | Solid[4] |
| Melting Point | Not specified | 112-114 °C[6] | Not specified | 136-138 °C | Not specified | Not specified |
| Boiling Point | Not specified | 271.5 °C (at 760 mmHg)[6] | Not specified | 274 °C | Not specified | Not specified |
Spectroscopic Characterization
Key Spectroscopic Features:
-
¹H NMR: The proton spectra will show characteristic signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The methyl group on the thiophene ring will appear as a singlet, with its exact chemical shift dependent on its position. The chemical shifts of the thiophene ring protons are also diagnostic of the substitution pattern.
-
¹³C NMR: The carbon spectra will feature a signal for the ester carbonyl carbon in the range of 160-170 ppm. The carbons of the thiophene ring will resonate in the aromatic region (typically 110-150 ppm), and their shifts will be influenced by the positions of the methyl and carboxylate groups.
-
IR Spectroscopy: The infrared spectra will be dominated by a strong carbonyl (C=O) stretching band from the ester functional group, typically appearing between 1735-1750 cm⁻¹ for aliphatic esters.[7] The C-O stretching of the ester will be visible in the 1000-1300 cm⁻¹ region.[7] For the carboxylic acid derivatives, a broad O-H stretching band will be observed from 2500-3300 cm⁻¹, and the C=O stretch will be in the 1690-1760 cm⁻¹ range.[8]
For illustrative purposes, the detailed NMR data for ethyl 2-amino-4-methylthiophene-3-carboxylate is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[9][10]
-
¹³C NMR (400 MHz, CDCl₃): δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[9][11]
Synthesis of Ethyl Methylthiophene-3-Carboxylates and their Acids
The synthesis of substituted thiophenes is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
Several classical methods are applicable for the synthesis of the thiophene ring system:
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][9][12] This is a robust method for forming the thiophene ring.
-
Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.[13] It is particularly useful for synthesizing 3,4-disubstituted thiophene-2,5-dicarboxylates.
-
Fiesselmann Thiophene Synthesis: This synthesis provides a regioselective route to substituted thiophenes through the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters.
The logical flow of these general synthetic approaches can be visualized as follows:
Caption: Overview of classical thiophene synthesis methodologies.
Synthesis of 2-Methyl-3-thiophenecarboxylic Acid
A common route to 2-methyl-3-thiophenecarboxylic acid involves the ortho-lithiation of 3-thiophenecarboxylic acid followed by methylation.
Experimental Protocol:
-
Lithiation: Dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C. Slowly add n-butyllithium (n-BuLi) dropwise to form a solution of lithium diisopropylamide (LDA).
-
Deprotonation: Cool the LDA solution to -60 °C and slowly add a solution of 3-thiophenecarboxylic acid in THF. Stir the mixture for 1 hour at -60 °C.
-
Methylation: Add iodomethane to the reaction mixture and allow it to gradually warm to room temperature. Stir for an additional hour.
-
Work-up and Isolation: Quench the reaction and acidify the mixture with aqueous hydrochloric acid to a pH of 1. Extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization to yield 2-methyl-3-thiophenecarboxylic acid.[14]
Esterification to Ethyl Esters
The synthesized methylthiophene-3-carboxylic acids can be converted to their corresponding ethyl esters via Fischer esterification.
Experimental Protocol:
-
Reaction Setup: Dissolve the carboxylic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up and Isolation: After cooling, neutralize the excess acid. Remove the excess ethanol under reduced pressure. The residue can then be taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude ethyl ester can be purified by distillation or column chromatography.
Hydrolysis of Ethyl Esters
Conversely, the ethyl esters can be hydrolyzed back to the parent carboxylic acids, a common final step in many synthetic sequences in drug development.
Experimental Protocol:
-
Reaction Setup: Dissolve the ethyl methylthiophene-3-carboxylate in a suitable solvent, such as a mixture of an alcohol (e.g., ethanol) and water.
-
Saponification: Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[15]
Reactivity and Derivatization for Drug Discovery
The ethyl methylthiophene-3-carboxylate scaffold offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry.
Caption: Potential sites for derivatization on the ethyl methylthiophene-3-carboxylate scaffold.
-
Ester Moiety: The ester at the 3-position is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The ester can also be reduced to a primary alcohol, providing another avenue for derivatization.
-
Thiophene Ring: The thiophene ring itself is susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The directing effects of the existing substituents will determine the position of the incoming electrophile. The resulting halogenated thiophenes are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of a wide range of aryl or alkyl groups.
-
Methyl Group: The methyl group can potentially undergo oxidation or radical halogenation to introduce further functionality, although this may require more specific and sometimes harsh reaction conditions.
Applications and Biological Significance
Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[10] While much of the published research focuses on 2-aminothiophene derivatives, the core methylthiophene-3-carboxylic acid scaffold is also of significant interest.
-
Building Blocks for Active Pharmaceutical Ingredients (APIs): These compounds serve as crucial intermediates in the synthesis of more complex molecules. For example, 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as having unusual cytostatic selectivity for certain cancer cell lines, including prostate cancer and T-cell lymphoma.[16] They have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase.[16]
-
Neurological Disorders: Derivatives of ethyl 2-amino-5-methylthiophene-3-carboxylate are utilized in the development of drugs targeting neurological disorders due to their ability to interact with specific receptors in the brain.[17]
-
Agrochemicals: The thiophene ring's stability and reactivity make it a useful component in the formulation of agrochemicals for pest control.[18]
-
Materials Science: The electronic properties of thiophenes make them suitable for use in functional materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[10]
Conclusion
The ethyl methylthiophene-3-carboxylate family of compounds represents a versatile and valuable class of heterocyclic building blocks. Their synthesis is accessible through several well-established chemical reactions, and the multiple functional groups on the scaffold provide ample opportunities for derivatization. While the biological activities of the 2-amino substituted analogs are more extensively documented, the non-aminated core structures hold significant potential for the development of novel therapeutics and advanced materials. This guide has provided a foundational understanding of their chemical structure, properties, synthesis, and applications, intended to empower researchers in their pursuit of new discoveries. Further exploration into the biological activities of the non-aminated isomers is a promising area for future research.
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